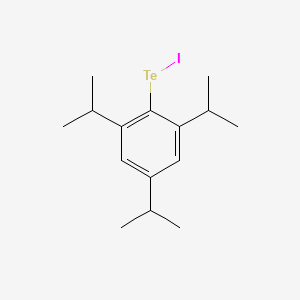
L-Leucylglycyl-L-isoleucyl-L-leucyl-L-leucyl-L-leucylglycyl-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Leucylglycyl-L-isoleucyl-L-leucyl-L-leucyl-L-leucylglycyl-L-valine is a synthetic peptide composed of multiple amino acids, including leucine, glycine, isoleucine, and valine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucylglycyl-L-isoleucyl-L-leucyl-L-leucyl-L-leucylglycyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput techniques are employed to increase efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
L-Leucylglycyl-L-isoleucyl-L-leucyl-L-leucyl-L-leucylglycyl-L-valine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acidic/basic conditions.
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as methionine or cysteine, if present.
Reduction: Reduction reactions can target disulfide bonds if the peptide contains cysteine residues.
Common Reagents and Conditions
Hydrolysis: Enzymes like proteases or chemical reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Reagents like hydrogen peroxide (H2O2) or performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed
Hydrolysis: Shorter peptide fragments or individual amino acids.
Oxidation: Oxidized amino acid residues.
Reduction: Reduced disulfide bonds, leading to free thiol groups.
Applications De Recherche Scientifique
L-Leucylglycyl-L-isoleucyl-L-leucyl-L-leucyl-L-leucylglycyl-L-valine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and biomaterials.
Mécanisme D'action
The mechanism of action of L-Leucylglycyl-L-isoleucyl-L-leucyl-L-leucyl-L-leucylglycyl-L-valine depends on its specific sequence and structure. It may interact with molecular targets such as enzymes, receptors, or other proteins, influencing various biological pathways. The exact mechanism can vary based on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Leucylglycyl-L-isoleucyl-L-leucyl-L-leucyl-L-leucylglycyl-L-valine: Similar in structure but with slight variations in amino acid sequence.
L-Isoleucyl-L-prolyl-L-valylglycyl-L-leucyl-L-isoleucylglycine: Another peptide with a different sequence but containing some of the same amino acids.
Uniqueness
This compound is unique due to its specific sequence, which imparts distinct properties and potential applications. Its combination of leucine-rich regions and glycine residues may influence its structural stability and interaction with other molecules.
Propriétés
Numéro CAS |
180994-67-6 |
|---|---|
Formule moléculaire |
C39H72N8O9 |
Poids moléculaire |
797.0 g/mol |
Nom IUPAC |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C39H72N8O9/c1-13-25(12)33(47-31(49)18-41-34(50)26(40)14-20(2)3)38(54)45-29(17-23(8)9)37(53)44-28(16-22(6)7)36(52)43-27(15-21(4)5)35(51)42-19-30(48)46-32(24(10)11)39(55)56/h20-29,32-33H,13-19,40H2,1-12H3,(H,41,50)(H,42,51)(H,43,52)(H,44,53)(H,45,54)(H,46,48)(H,47,49)(H,55,56)/t25-,26-,27-,28-,29-,32-,33-/m0/s1 |
Clé InChI |
CPURVZKYCDPCJF-HFETUNNBSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


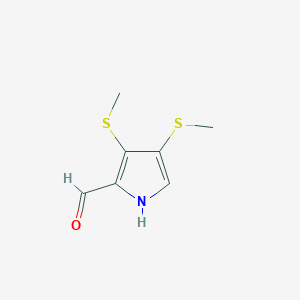
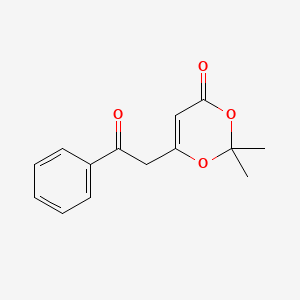
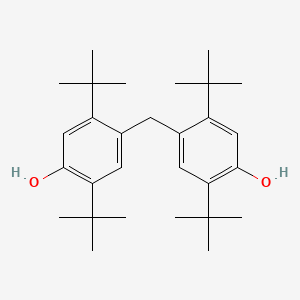
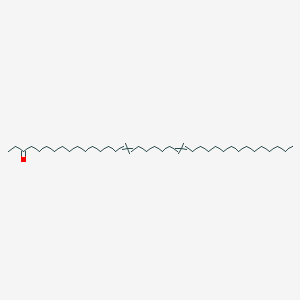
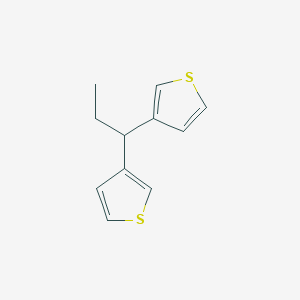
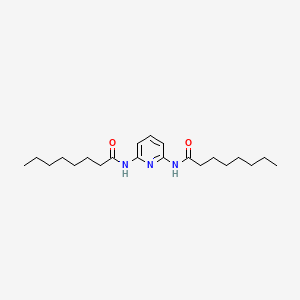
![1-Methyl-7-chloropyrrolo[1,2-A]pyrazine](/img/structure/B14268535.png)
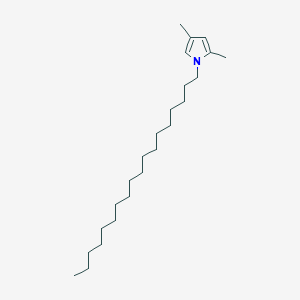
![N-[(4-Methylphenyl)methyl]-N-(phenylsulfanyl)cyclobutanamine](/img/structure/B14268544.png)
![4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B14268551.png)
![Bicyclo[3.1.0]hexa-3,5-dien-2-one](/img/structure/B14268555.png)
![Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate](/img/structure/B14268558.png)
![2-[1-(Naphthalen-1-yl)ethyl]-4,5-dihydro-1H-imidazole](/img/structure/B14268560.png)
